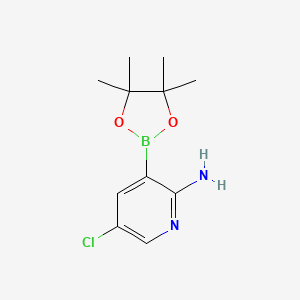
5-(1-bromoethyl)-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-bromoethyl)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The compound this compound features a bromoethyl group attached to the indene structure, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-bromoethyl)-2,3-dihydro-1H-indene typically involves the bromination of 2,3-dihydro-1H-indene. This can be achieved through the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indene, is treated with bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to introduce the bromoethyl group.
Reaction Conditions: The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in controlling the temperature, pressure, and reactant concentrations to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-bromoethyl)-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl-substituted indene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) is a typical method.
Major Products Formed
Substitution Reactions: Products include various substituted indenes depending on the nucleophile used.
Oxidation Reactions: Products include hydroxylated or carbonylated indenes.
Reduction Reactions: Products include ethyl-substituted indenes.
Aplicaciones Científicas De Investigación
5-(1-bromoethyl)-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(1-bromoethyl)-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic effects of the indene ring and the bromoethyl substituent.
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: Similar in having a bromine substituent but lacks the indene structure.
1-bromo-2,3-dihydro-1H-indene: Similar structure but without the ethyl group.
5-ethyl-2,3-dihydro-1H-indene: Similar structure but without the bromine substituent.
Uniqueness
5-(1-bromoethyl)-2,3-dihydro-1H-indene is unique due to the presence of both the bromoethyl group and the indene structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
75078-93-2 |
|---|---|
Fórmula molecular |
C11H13Br |
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
5-(1-bromoethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H13Br/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3 |
Clave InChI |
BOANVGUSBSJUMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(CCC2)C=C1)Br |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




